A Comprehensive Technical Guide to the Physicochemical Properties of Cyclohexyl(pyridin-4-yl)methanamine: Molecular Weight and Lipophilicity (logP)
A Comprehensive Technical Guide to the Physicochemical Properties of Cyclohexyl(pyridin-4-yl)methanamine: Molecular Weight and Lipophilicity (logP)
Abstract
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate clinical success. This technical guide provides an in-depth analysis of two such critical parameters—molecular weight (MW) and the octanol-water partition coefficient (logP)—for the compound Cyclohexyl(pyridin-4-yl)methanamine. This molecule, featuring a saturated carbocycle and an aromatic nitrogen-containing heterocycle, presents an interesting case study for property-based drug design. We will explore the theoretical and practical significance of its MW and logP, detail methodologies for their determination, and place these properties within the broader context of medicinal chemistry principles, such as Lipinski's Rule of Five. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of how to evaluate and interpret these core physicochemical attributes.
Introduction: The Principle of 'Druglikeness' and Cyclohexyl(pyridin-4-yl)methanamine
The journey of a drug from a laboratory concept to a clinical therapy is fraught with challenges, a significant portion of which are related to pharmacokinetics—how a drug is absorbed, distributed, metabolized, and excreted (ADME). Before significant resources are invested in assessing a molecule's efficacy and safety, it is crucial to establish its fundamental physicochemical properties. These properties often govern the ADME profile and determine a compound's "druglikeness."
Cyclohexyl(pyridin-4-yl)methanamine is a small molecule comprised of a lipophilic cyclohexyl group, a polar primary amine, and a pyridyl moiety capable of hydrogen bonding. This structural combination makes the analysis of its properties particularly relevant. A foundational framework for assessing the druglikeness of orally administered drugs is Lipinski's Rule of Five, which correlates poor absorption or permeation with specific physicochemical thresholds.[1][2] This guide will dissect two of these key parameters, molecular weight and lipophilicity (logP), for Cyclohexyl(pyridin-4-yl)methanamine, providing both the fundamental data and the scientific rationale behind their importance.
Molecular Weight (MW): Determination and Significance
Molecular weight is a fundamental physical property that significantly influences a compound's diffusion, solubility, and transport across biological membranes.[3] In drug discovery, it serves as a primary gatekeeper in candidate selection.
Calculated Molecular Weight
The molecular formula for Cyclohexyl(pyridin-4-yl)methanamine is C₁₂H₁₈N₂. Based on this formula, the precise molecular weights are calculated as follows:
| Property | Value | Derivation |
| Molecular Formula | C₁₂H₁₈N₂ | - |
| Average Molecular Weight | 190.29 g/mol | Sum of average atomic weights of all atoms. |
| Monoisotopic Mass | 190.14700 Da | Sum of the masses of the most abundant isotopes of each atom. |
These values are calculated based on standard atomic weights and are consistent with data for the free base form of the compound, derived from its hydrochloride salt (PubChem CID: 86263070).[4]
Significance in Drug Development
The molecular weight of a drug candidate is a critical factor in its pharmacokinetic profile. Small molecules, generally those with a molecular weight under 500 Daltons, are often preferred for oral administration as they tend to exhibit better absorption and distribution characteristics.[5][6]
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Lipinski's Rule of Five : One of the core tenets of this rule is a molecular mass of less than 500 Da.[1] At 190.29 g/mol , Cyclohexyl(pyridin-4-yl)methanamine comfortably adheres to this guideline.
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Solubility and Permeability : Lower molecular weight compounds generally exhibit higher aqueous solubility and are more likely to passively diffuse across cell membranes.[3] As molecular size increases, the energetic cost of creating a cavity in the solvent (water) and breaking intermolecular bonds increases, often leading to reduced solubility and permeability.
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Target Binding : While not a strict rule, smaller molecules often have a higher "ligand efficiency"—a measure of the binding energy per heavy atom. Optimizing for lower MW while maintaining potency is a key goal in lead optimization.
Lipophilicity (logP): A Critical Determinant of Pharmacokinetics
Lipophilicity is arguably one of the most influential physicochemical properties in drug discovery, affecting everything from absorption to brain penetration and metabolic clearance.[4] It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a lipidic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium. For convenience, this is expressed on a logarithmic scale (logP).
Physicochemical Data Summary
The following table summarizes the key physicochemical properties for Cyclohexyl(pyridin-4-yl)methanamine.
| Parameter | Value | Source / Method |
| Molecular Formula | C₁₂H₁₈N₂ | - |
| Molecular Weight | 190.29 g/mol | Calculated |
| Predicted logP (XLogP3-AA) | 1.5 | Computational Prediction (for structural analog)[1] |
Note: The logP value is a computationally predicted value for the closely related structural analog, Cyclohexyl(pyrimidin-4-yl)methanamine (PubChem CID: 63987686). Such predictions are standard practice in early-stage discovery when experimental data is not yet available.
The Role of logP in Drug Action
The logP value provides critical insights into how a molecule will behave in a biological system:
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Aqueous Solubility : There is an inverse relationship between logP and aqueous solubility. Highly lipophilic compounds (high logP) are often poorly soluble in water, which can hinder formulation and bioavailability.
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Membrane Permeability : A drug must cross lipidic cell membranes to reach its target. A positive logP value is generally required for passive diffusion. However, if logP is too high, the compound may become trapped in the lipid bilayer or exhibit poor release into the aqueous intracellular or interstitial fluid.[4]
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Drug Distribution and Metabolism : Highly lipophilic drugs tend to have larger volumes of distribution, often accumulating in fatty tissues. They may also exhibit increased binding to plasma proteins like albumin and are more susceptible to metabolism by cytochrome P450 enzymes.
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CNS Penetration : For drugs targeting the central nervous system, a logP value of approximately 2 is often considered ideal for crossing the blood-brain barrier.
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Lipinski's Rule of Five : This rule suggests a calculated logP (ClogP) should not exceed 5 for orally active drugs.[2] The predicted value of 1.5 for this compound's analog is well within this guideline, suggesting a favorable balance between solubility and permeability.
Methodologies for logP Determination
While computational predictions are invaluable for high-throughput screening, experimental determination of logP is essential for lead optimization and regulatory submission.
Experimental Approaches
This method is considered the "gold standard" for logP determination due to its direct measurement of partitioning.[1]
Causality : The shake-flask method directly measures the equilibrium distribution of a solute between two immiscible liquid phases (n-octanol and water). The ratio of concentrations is a direct reflection of the compound's thermodynamic preference for the lipophilic versus the aqueous environment. This self-validating system relies on achieving a true equilibrium and accurate quantification in both phases.
Detailed Protocol:
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Phase Preparation : Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of high-purity n-octanol and buffered aqueous phase (e.g., phosphate buffer, pH 7.4). Shake vigorously for 24 hours and allow the phases to separate completely.
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Stock Solution : Prepare a stock solution of Cyclohexyl(pyridin-4-yl)methanamine in a suitable solvent.
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Partitioning : In a suitable vessel (e.g., a separatory funnel), add a precise volume of the n-octanol-saturated water and water-saturated n-octanol. The volume ratio should be adjusted based on the expected logP to ensure quantifiable concentrations in both phases.
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Solute Addition : Add a small aliquot of the compound's stock solution to the vessel. The final concentration should be below the compound's solubility limit in either phase.
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Equilibration : Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-2 hours). Kinetic measurements can be performed to confirm that the concentration ratio no longer changes over time.
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Phase Separation : Centrifuge the mixture to ensure complete separation of the two phases.
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Quantification : Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation : Calculate the logP using the formula: logP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )
RP-HPLC provides a rapid and resource-sparing indirect method for estimating logP, making it suitable for higher throughput applications.
Causality : This technique operates on the principle that the retention of a compound on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with a series of reference compounds with known logP values, a linear relationship between the logarithm of the retention factor (log k) and logP can be established. The logP of an unknown compound can then be interpolated from its measured retention time.
Detailed Protocol:
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System Preparation : Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
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Reference Standards : Prepare solutions of at least 5-6 reference compounds with accurately known logP values that bracket the expected logP of the test compound.
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Calibration Curve Generation : a. Inject each reference standard individually onto the HPLC system under isocratic conditions. b. Record the retention time (tᵣ) for each standard and the dead time (t₀) (retention time of an unretained compound). c. Calculate the retention factor (k) for each standard: k = (tᵣ - t₀) / t₀. d. Plot the known logP values of the standards (y-axis) against their calculated log k values (x-axis). e. Perform a linear regression to obtain a calibration equation (y = mx + c).
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Sample Analysis : Inject the solution of Cyclohexyl(pyridin-4-yl)methanamine onto the same HPLC system under identical conditions.
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logP Calculation : a. Measure the retention time (tᵣ) of the test compound and calculate its log k value. b. Use the calibration equation to calculate the logP of Cyclohexyl(pyridin-4-yl)methanamine.
Computational (In Silico) Approaches
Computational models provide instantaneous logP predictions, which are essential for designing and filtering large virtual libraries of compounds before synthesis.
Rationale and Application : The primary advantage of in silico methods is their speed and low cost, allowing for the rapid evaluation of millions of potential drug candidates. These methods are used to prioritize which compounds to synthesize and subject to more resource-intensive experimental testing.
Overview of Prediction Models :
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Fragment-based methods : These models calculate logP by summing the contributions of individual molecular fragments and applying correction factors for intramolecular interactions.
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Atom-based methods : These approaches, like XLogP3, calculate logP by summing the contributions of individual atom types.[1]
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Property-based methods : These more complex models use quantum mechanical calculations or molecular field analysis to predict logP based on fundamental electronic and structural properties.
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Machine Learning Models : Modern approaches utilize machine learning and deep learning algorithms, such as graph convolutional neural networks, trained on vast datasets of experimental logP values to recognize complex patterns between molecular structure and lipophilicity.
Conclusion and Future Directions
Cyclohexyl(pyridin-4-yl)methanamine possesses physicochemical properties that are highly favorable for a potential orally bioavailable drug candidate. Its molecular weight of 190.29 g/mol and a predicted logP value in the range of 1.5 position it well within the established "druglike" chemical space defined by frameworks like Lipinski's Rule of Five.
The data and methodologies presented in this guide underscore the critical importance of a property-driven approach in modern drug discovery. The calculated molecular weight provides a solid foundation, while the predicted lipophilicity suggests a promising balance between aqueous solubility and membrane permeability. The logical next steps in a drug discovery pipeline would involve the experimental validation of the logP value using the gold-standard shake-flask method or the high-throughput RP-HPLC technique. This confirmed data would then inform subsequent formulation development, in vitro ADME assays, and ultimately, the rational design of more complex in vivo pharmacokinetic studies.
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